molecular formula C9H9NO2 B3385174 1-(1,3-Benzoxazol-2-yl)ethan-1-ol CAS No. 61533-67-3

1-(1,3-Benzoxazol-2-yl)ethan-1-ol

Cat. No.: B3385174
CAS No.: 61533-67-3
M. Wt: 163.17 g/mol
InChI Key: VWZPVYDIHHKSEE-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)ethan-1-ol is an organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.18 g/mol . This compound features a benzoxazole ring fused to an ethan-1-ol moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Benzoxazol-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with acetic anhydride to form the benzoxazole ring, followed by the reduction of the resulting compound to introduce the ethan-1-ol group . The reaction conditions typically involve heating the reactants under reflux and using a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzoxazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 1-(1,3-benzoxazol-2-yl)ethanal or 1-(1,3-benzoxazol-2-yl)ethanoic acid .

Scientific Research Applications

1-(1,3-Benzoxazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzoxazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Benzoxazol-2-yl)ethan-1-ol is unique due to its specific combination of a benzoxazole ring and an ethan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZPVYDIHHKSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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